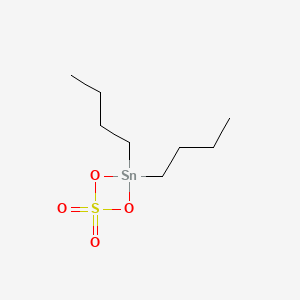
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide is a chemical compound with the molecular formula C8H18O4SSn. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to carbon. This compound is known for its unique structure, which includes a stannacyclobutane ring with oxygen and sulfur atoms incorporated into the ring system.
Méthodes De Préparation
The synthesis of 4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide typically involves the reaction of dibutyltin oxide with a suitable dithiol and a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the stannacyclobutane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance performance.
Mécanisme D'action
The mechanism of action of 4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide can be compared with other organotin compounds such as:
Dibutyltin dichloride: A simpler organotin compound with different reactivity and applications.
Tributyltin oxide: Known for its use as a biocide, with distinct biological activity compared to this compound.
Tetramethyltin: Another organotin compound with different structural and chemical properties
Propriétés
Numéro CAS |
22709-76-8 |
|---|---|
Formule moléculaire |
C8H18O4SSn |
Poids moléculaire |
329.00 g/mol |
Nom IUPAC |
4,4-dibutyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C4H9.H2O4S.Sn/c2*1-3-4-2;1-5(2,3)4;/h2*1,3-4H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
Clé InChI |
BEOSQUOYHDCDNU-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OS(=O)(=O)O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



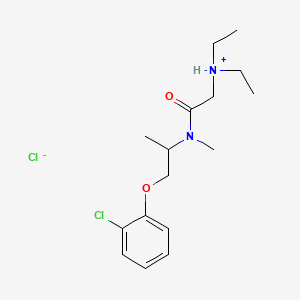
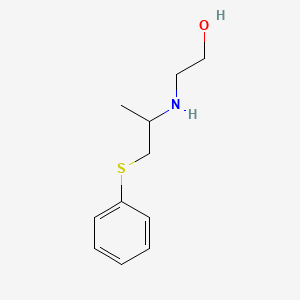
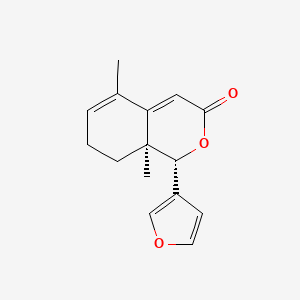
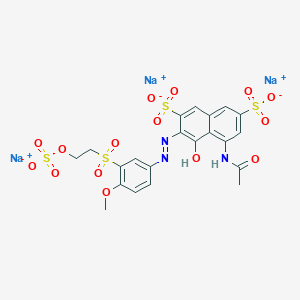
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)
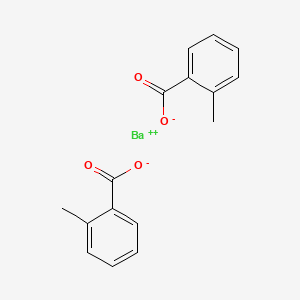
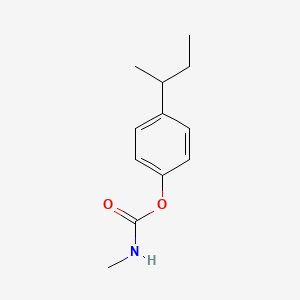

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
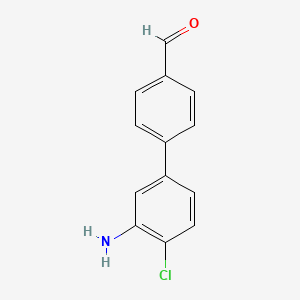
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)


